N-(3-(5-(3-nitrophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Overview
Description
N-(3-(5-(3-nitrophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound featuring both aromatic and pyrazole moieties. Its structure consists of a methanesulfonamide group attached to a phenyl ring, further connected to a dihydro-1H-pyrazol core substituted with a nitrophenyl and pivaloyl group. This compound's multifaceted structure offers a wide range of applications in chemical, biological, and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Step: Formation of Pyrazole Core
Starting materials include 1,3-diketones and hydrazines.
The reaction is typically performed under reflux conditions in a suitable solvent such as ethanol or acetic acid.
Catalysts like acetic acid may be used to promote cyclization, forming the dihydro-1H-pyrazol ring.
Subsequent Functionalization
The nitrophenyl group can be introduced via nitration of an appropriate phenyl precursor using nitric acid and sulfuric acid.
Pivaloylation involves reacting the pyrazole intermediate with pivaloyl chloride in the presence of a base such as triethylamine.
Methanesulfonamide introduction typically involves sulfonation using methanesulfonyl chloride and a suitable amine.
Industrial Production Methods
Large-scale production may use continuous flow reactors to ensure consistent quality and yield.
Reaction conditions are tightly controlled to minimize side products and optimize purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation
The nitrophenyl group can undergo oxidative transformations to form various nitro derivatives.
Common oxidizing agents include potassium permanganate and chromic acid.
Reduction
The nitro group is reducible to an amine using reducing agents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution
Electrophilic aromatic substitution reactions can introduce additional substituents on the phenyl ring.
Nucleophilic substitution at the sulfonamide moiety can modify the sulfonamide's alkyl or aryl groups.
Major Products Formed
Oxidation typically yields nitro derivatives or carboxylic acids.
Reduction leads to aniline or other amine derivatives.
Substitution reactions yield a variety of aromatic compounds with functionalized groups.
Scientific Research Applications
Chemistry
Used as a building block in the synthesis of heterocyclic compounds and pharmaceuticals.
Serves as a reagent for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Investigated for its potential as an enzyme inhibitor, particularly in pathways involving pyrazole moieties.
Studied for its interactions with biological macromolecules and cellular systems.
Medicine
Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Structural modifications of the compound yield analogs with enhanced biological activity.
Industry
Employed in the development of agrochemicals and dyes.
Utilized in material science for the creation of advanced polymers and coatings.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors.
The nitrophenyl group is critical for binding to active sites, while the pivaloyl and sulfonamide groups influence the compound's pharmacokinetic properties.
Pathways involved often include inhibition of key enzymes, disruption of protein-protein interactions, and modulation of signaling cascades.
Comparison with Similar Compounds
N-(4-(3-nitrophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide: : Similar core structure but different substituents, leading to varying biological activities.
N-(3-(4-chlorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: : Features a chloro substituent instead of nitro, impacting its reactivity and applications.
N-(3-(5-(2-nitrophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide: : Substituted with an acetamide group, altering its chemical properties and biological interactions.
This thorough look at N-(3-(5-(3-nitrophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide highlights its versatility and significance in various scientific and industrial domains
Properties
IUPAC Name |
N-[3-[2-(2,2-dimethylpropanoyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S/c1-21(2,3)20(26)24-19(15-8-6-10-17(12-15)25(27)28)13-18(22-24)14-7-5-9-16(11-14)23-31(4,29)30/h5-12,19,23H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKCUOYBTZMCLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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